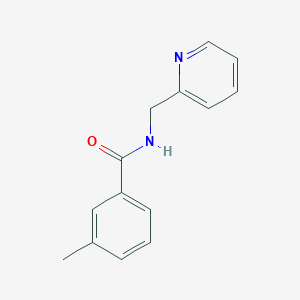

3-methyl-N-(pyridin-2-ylmethyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O |

|---|---|

Molecular Weight |

226.27g/mol |

IUPAC Name |

3-methyl-N-(pyridin-2-ylmethyl)benzamide |

InChI |

InChI=1S/C14H14N2O/c1-11-5-4-6-12(9-11)14(17)16-10-13-7-2-3-8-15-13/h2-9H,10H2,1H3,(H,16,17) |

InChI Key |

YABONXJHSUMWLP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(=O)NCC2=CC=CC=N2 |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemoinformatic Characterization of 3 Methyl N Pyridin 2 Ylmethyl Benzamide and Analogues

Chemical Synthesis Pathways for 3-methyl-N-(pyridin-2-ylmethyl)benzamide and Structural Analogues

The construction of this compound and its derivatives relies on robust and versatile synthetic methodologies. The primary challenge lies in the efficient formation of the central amide bond and the strategic introduction of diverse functional groups onto the aromatic rings.

The formation of the amide linkage between a carboxylic acid and an amine is one of the most fundamental transformations in organic chemistry. nih.gov For the synthesis of this compound, the most direct route involves the coupling of 3-methylbenzoic acid and (pyridin-2-yl)methanamine.

Conventional methods often activate the carboxylic acid component to facilitate the reaction. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-methylbenzoyl chloride readily reacts with (pyridin-2-yl)methanamine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the HCl byproduct.

Alternatively, a wide array of peptide coupling agents can be employed for direct amidation, which avoids the need for isolating the reactive acid chloride. These reagents generate an activated intermediate in situ. This approach is often preferred due to milder reaction conditions and better functional group tolerance. nih.gov Some common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. nih.govacs.org Newer phosphonium-based (e.g., BOP reagent) and uranium-based (e.g., HBTU, TBTU) reagents also offer high yields and short reaction times. nih.gov

Another modern approach is the oxidative amidation, which can form the amide bond directly from an aldehyde and an amine. For instance, a copper-MOF catalyst has been shown to facilitate the oxidative amidation of benzaldehyde (B42025) and benzylamine, a reaction type applicable to the synthesis of related structures. nih.gov

Table 1: Selected Amide Bond Formation Strategies

| Method | Activating/Coupling Agent | Typical Conditions | Advantages |

| Acid Chloride | SOCl₂ or (COCl)₂ | Anhydrous solvent, base (e.g., TEA) | High reactivity, cost-effective |

| Carbodiimide Coupling | EDC/HOBt or DCC/HOBt | Aprotic solvent (e.g., DCM, DMF) | Mild conditions, good yields |

| Uronium/Phosphonium | HBTU, BOP | Aprotic solvent, base (e.g., DIPEA) | High efficiency, rapid reaction |

| Nitrile Imine Rearrangement | N-2-nitrophenyl hydrazonyl bromides | Base (e.g., TEA), elevated temperature | Avoids external activating agents acs.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the modular construction and derivatization of complex aromatic systems like pyridinylmethyl benzamides.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is particularly useful. libretexts.org This reaction can be applied to synthesize analogues of this compound that would be difficult to access through direct amidation. For example, a halogenated precursor, such as 3-bromo-N-(pyridin-2-ylmethyl)benzamide, could be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents at the 3-position of the benzoyl ring. Highly active catalysts composed of palladium and specialized phosphine (B1218219) ligands have been developed that efficiently couple challenging heterocyclic substrates, including pyridines. organic-chemistry.orgresearchgate.netrsc.org

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This method can be used to install an alkynyl group onto the benzamide (B126) or pyridine scaffold. For instance, coupling 3-bromo-N-(pyridin-2-ylmethyl)benzamide with a terminal alkyne like phenylacetylene, using a palladium catalyst and a copper(I) co-catalyst, would yield an alkyne-substituted analogue. youtube.comyoutube.com This alkyne can then serve as a handle for further transformations, such as reduction, cyclization, or click chemistry, to generate a library of derivatives.

Chemodivergent synthesis allows for the generation of structurally diverse molecules from a single, common intermediate by slightly altering reaction conditions or reagents. acs.org For the pyridinylmethyl benzamide scaffold, a key intermediate, such as a halogenated or boronic acid-functionalized version, can be a branching point for diversification.

For example, starting with N-(pyridin-2-ylmethyl)-3-bromobenzamide, one can perform a Suzuki-Miyaura coupling to introduce various aryl groups, a Sonogashira coupling to add alkynes, a Buchwald-Hartwig amination to install amines, or a cyanation reaction to add a nitrile group. Each of these products can then potentially undergo further unique reactions. This strategy streamlines the synthesis of large analogue libraries by diverging from a common, readily accessible starting material. A recent study demonstrated a palladium-catalyzed hydroarylation of N-propargyl benzamides as a direct route to N-allylbenzamide derivatives, which could be further cyclized, showcasing a sequential, divergent approach. acs.org

The preparation of analogues of this compound involves systematic structural modifications to explore structure-activity relationships. Derivatization can be targeted at three main positions: the benzoyl ring, the pyridine ring, and the amide linker itself. nih.govresearchgate.net

Benzoyl Ring Derivatization: Beyond the 3-methyl group, other positions on the phenyl ring can be functionalized. Starting from different substituted benzoic acids (e.g., nitro, methoxy (B1213986), or halo-substituted) is a straightforward approach. nih.govresearchgate.net Cross-coupling reactions, as discussed previously, provide a more flexible method for late-stage diversification.

Pyridine Ring Derivatization: The pyridine ring can be modified by starting with substituted (pyridin-2-yl)methanamine derivatives. For example, using (4-methylpyridin-2-yl)methanamine (B138663) or (6-chloropyridin-2-yl)methanamine (B1142981) would yield the corresponding substituted analogues. uq.edu.au

Linker and Amide N-H Modification: While less common for this specific scaffold, the methylene (B1212753) linker could be homologated or constrained within a ring system. The amide N-H can be alkylated or used as a handle for further functionalization, although this would alter a key hydrogen-bonding feature of the molecule.

Table 2: Examples of Derivatization Strategies for Benzamide Analogs

| Modification Site | Precursor Example | Reaction Type | Resulting Moiety | Reference |

| Benzoyl Ring | 3-Nitrobenzoic acid | Amidation, then reduction | 3-Aminobenzamide | nih.gov |

| Benzoyl Ring | 3-Bromobenzamide | Suzuki-Miyaura Coupling | 3-Arylbenzamide | researchgate.net |

| Pyridine Ring | 2-Amino-4-picoline | Multi-step synthesis | N-((4-methylpyridin-2-yl)...) | researchgate.net |

| Amide Linker | N-Propargyl benzamide | Hydroarylation | N-Allylbenzamide | acs.org |

Spectroscopic and Structural Characterization Techniques for Novel Benzamide Compounds

Unambiguous structural confirmation of newly synthesized compounds is essential. A combination of spectroscopic techniques is typically employed, with Nuclear Magnetic Resonance (NMR) being the most powerful tool for molecular elucidation.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm its structure. researchgate.netnih.gov

¹H NMR: The proton spectrum will exhibit characteristic signals for each part of the molecule.

Amide Proton (NH): A broad singlet or triplet (due to coupling with the adjacent CH₂ group) typically appears downfield, often between δ 8.5-9.5 ppm. Its chemical shift can be sensitive to solvent and concentration.

Pyridine Protons: The four protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.6 ppm). The proton at position 6 (adjacent to the nitrogen) is expected to be the most downfield, appearing as a doublet. The remaining protons will show complex splitting patterns (doublets or triplets of doublets).

Benzoyl Protons: The four protons on the 3-methylphenyl ring will also appear in the aromatic region (δ 7.2-7.8 ppm), with splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring.

Methylene Protons (CH₂): The two protons of the methylene bridge will appear as a doublet around δ 4.5-4.8 ppm, coupled to the amide proton.

Methyl Protons (CH₃): The methyl group on the benzoyl ring will give a sharp singlet at approximately δ 2.4 ppm. rsc.org

¹³C NMR: The carbon spectrum provides information on the number and electronic environment of all carbon atoms.

Carbonyl Carbon (C=O): The amide carbonyl carbon is typically found in the δ 165-170 ppm region.

Aromatic Carbons: The carbons of the pyridine and benzene rings will appear between δ 120-160 ppm. The carbon attached to the nitrogen in the pyridine ring (C2) and the carbon attached to the methylene group (C2') will be distinct.

Methylene Carbon (CH₂): The methylene carbon signal is expected around δ 45-50 ppm.

Methyl Carbon (CH₃): The methyl carbon will appear upfield, typically around δ 21 ppm. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Amide (C=O) | - | 166.5 |

| Amide (NH) | ~9.0 (t) | - |

| Benzoyl-H2, H6 | ~7.6-7.7 | ~127-134 |

| Benzoyl-H4, H5 | ~7.3-7.4 | ~128-138 |

| Benzoyl-C (ipso) | - | ~134 |

| Benzoyl-C-CH₃ | - | ~138.5 rsc.org |

| Pyridin-H6 | ~8.5 (d) | ~149 |

| Pyridin-H3, H4, H5 | ~7.2-7.8 | ~122-137 |

| Pyridin-C2, C6 | - | ~149, ~157 |

| Methylene (CH₂) | ~4.7 (d) | ~46 |

| Methyl (CH₃) | ~2.4 (s) | ~21.3 rsc.org |

(Note: Predicted values are based on data for similar structures and may vary with solvent and experimental conditions. Multiplicity: s=singlet, d=doublet, t=triplet.) rsc.orgchemicalbook.com

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to ascertain its precise elemental composition.

The expected monoisotopic mass of this compound (C₁₄H₁₄N₂O) is 226.1106 g/mol . An HRMS analysis would aim to measure the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or a protonated species [M+H]⁺ with high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous confirmation of the elemental formula.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides insight into the compound's structure by breaking the molecule into smaller, characteristic ions. The amide bond in this compound is a likely site of cleavage.

Expected Fragmentation Pathways:

Cleavage of the amide C-N bond: This would lead to the formation of a 3-methylbenzoyl cation and a pyridin-2-ylmethylamine radical, or vice versa.

Cleavage of the benzyl-N bond: Scission of the bond between the pyridine ring's methylene group and the amide nitrogen is another probable fragmentation pathway.

A table of expected principal fragments is presented below, illustrating the type of data generated from such an analysis.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion Structure | Proposed Formula | Predicted m/z |

| [C₈H₇O]⁺ (3-methylbenzoyl cation) | C₈H₇O | 119.0497 |

| [C₆H₇N₂]⁺ (pyridin-2-ylmethanamine fragment) | C₆H₇N₂ | 107.0609 |

| [C₆H₆N]⁺ (picolyl cation) | C₆H₆N | 92.0494 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides information about the vibrations of chemical bonds, which absorb infrared radiation at specific frequencies.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its amide, aromatic, and methyl groups. The precise position of these bands can be influenced by the molecular environment and potential hydrogen bonding.

Key Expected IR Absorption Bands:

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹ for the amide N-H bond.

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are expected just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong, sharp absorption band characteristic of the carbonyl group in the amide is anticipated around 1640-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

N-H Bend (Amide II band): This secondary amide band, resulting from N-H bending and C-N stretching, is expected between 1510 and 1570 cm⁻¹.

C=C Stretches (Aromatic): Multiple sharp, moderate bands in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon double bond vibrations within the benzene and pyridine rings.

The table below summarizes the expected vibrational frequencies for the key functional groups.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Amide C=O | Stretch (Amide I) | 1640 - 1680 |

| Amide N-H | Bend (Amide II) | 1510 - 1570 |

| Aromatic C=C | Stretch | 1400 - 1600 |

X-ray Diffraction Studies for Solid-State Conformational Analysis and Intermolecular Interactions

For this compound, a successful crystallographic study would provide the following:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The dihedral angles between the planes of the 3-methylphenyl ring and the pyridine ring, as well as the conformation of the amide linkage.

Intermolecular Interactions: In the solid state, the amide N-H group can act as a hydrogen bond donor, and the amide carbonyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors. It is highly probable that intermolecular N-H···O or N-H···N(pyridine) hydrogen bonds would be observed, linking molecules into chains, dimers, or more complex networks. Pi-stacking interactions between the aromatic rings may also be present.

While specific crystallographic data for the title compound is not available in the searched literature, data from closely related structures, such as other N-(pyridin-2-ylmethyl)benzamides, consistently show the presence of strong intermolecular hydrogen bonds that play a crucial role in stabilizing the crystal structure.

Table 3: Representative Crystallographic Data Categories for this compound

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| a, b, c (Å) | Unit cell axis lengths |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Unit cell volume |

| Z | Number of molecules per unit cell |

| Hydrogen Bonds | e.g., N-H···O, N-H···N |

| π-π Stacking | Presence and geometry of aromatic ring interactions |

Biological Activity Profiling in Preclinical Models

In Vitro Assessment of Biological Potency of 3-methyl-N-(pyridin-2-ylmethyl)benzamide and its Derivatives

In vitro studies are fundamental in elucidating the direct biological effects of a compound at the cellular and molecular level. For this compound and its analogues, these assessments have been crucial in identifying potential mechanisms of action and therapeutic targets.

The benzamide (B126) and pyridine (B92270) moieties are common features in many enzyme inhibitors, and derivatives of this compound are no exception. Research into related structures has demonstrated significant inhibitory activity against several key enzyme families.

Notably, a series of N-(pyridin-3-yl)benzamides were synthesized and evaluated for their ability to inhibit human aldosterone (B195564) synthase (CYP11B2), a critical enzyme in steroidogenesis. Several of these compounds displayed potent and selective inhibition of CYP11B2 with IC₅₀ values in the nanomolar range, suggesting a potential application in managing conditions related to aldosterone excess. zhanggroup.org

In the realm of cancer therapeutics, histone deacetylase (HDAC) inhibitors are a well-established class of drugs. Benzamide-based compounds are known to act as HDAC inhibitors. nih.govnih.gov For instance, novel N-(2-aminophenyl)-benzamide derivatives have been shown to be potent inhibitors of HDAC3. researchgate.net Another study highlighted a new class of HDAC inhibitors with a novel zinc-binding group, where the benzamide moiety plays a crucial role. nih.gov While not directly studying the title compound, this body of work suggests that this compound could be investigated for similar activity.

Furthermore, derivatives of 4-methyl-3-(pyridin-2-ylamino)benzamide have been identified as inhibitors of c-Abl kinase, a non-receptor tyrosine kinase implicated in the pathology of neurodegenerative diseases. nih.gov This finding opens up the possibility of developing related benzamides for neurological disorders.

Research has also explored N-(pyridin-3-yl)pyrimidin-4-amine analogues as potent inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme central to cell cycle regulation and a target in cancer therapy. elsevierpure.com

While no direct enzyme inhibition data for this compound is currently available, the consistent activity of its structural analogues warrants its investigation as a potential inhibitor of these and other clinically relevant enzymes.

The antiproliferative potential of pyridine and benzamide derivatives is a significant area of research. Pyridine-containing compounds are noted for their diverse biological activities, including antitumor effects. researchgate.net The structural characteristics of these derivatives, such as the presence and position of certain functional groups, can greatly influence their activity against cancer cell lines. researchgate.net

Studies on various heterocyclic compounds incorporating the pyridine or benzamide scaffold have demonstrated their ability to inhibit the proliferation of a range of human cancer cell lines. researchgate.netnih.gov For example, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which share a fused pyridine ring system, were evaluated for their antiproliferative effects against four human cancer cell lines, with some compounds showing good activity. nih.gov

Although direct experimental data on the antiproliferative activity of this compound is not present in the current literature, the established anticancer properties of its constituent chemical motifs suggest that it could be a candidate for such investigations.

The search for novel antimicrobial agents is a global health priority. Pyridine and benzamide derivatives have emerged as promising scaffolds in this area. niscpr.res.innanobioletters.com

Several studies have reported the synthesis and evaluation of benzamide derivatives with significant antibacterial and antifungal properties. niscpr.res.innanobioletters.comnih.govnih.gov For instance, a study on pyrimidinylsulfamoyl azolylbenzamides revealed that certain chloro and nitro substituted compounds exhibited potent antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis. niscpr.res.in Another report detailed the antifungal activity of novel benzamide derivatives containing a triazole moiety against various phytopathogenic fungi. nih.gov

Of particular interest is the activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study focused on pyridine-2-methylamine derivatives as inhibitors of MmpL3, an essential transporter in M. tuberculosis, highlighting the potential of this structural class in developing new antitubercular agents. nih.gov While these were derivatives, the core structure is highly relevant to this compound.

The collective evidence from studies on related compounds suggests that this compound warrants investigation for its potential antimicrobial activity against a broad spectrum of pathogenic microorganisms.

The ability of a compound to modulate the activity of cellular receptors is a key indicator of its therapeutic potential. Derivatives of this compound have shown activity at important receptor targets.

A database of G-protein coupled receptor (GPCR) ligands includes 3-methyl-N-(6-methylpyridin-2-yl)benzamide , a close analogue of the title compound. This molecule has been identified as a ligand for the Metabotropic glutamate (B1630785) receptor 5 (mGluR5) in both human and rat models. zhanggroup.org This suggests that this compound itself could interact with this receptor, which is a significant target for neurological and psychiatric disorders. Further supporting this, a series of 3-(pyridin-2-yl-ethynyl)benzamide derivatives have been developed as potent negative allosteric modulators (NAMs) of mGluR5. nih.govresearchgate.net

The P2X7 receptor, an ATP-gated ion channel involved in inflammation and pain, is another potential target. A patent application has described benzamide derivatives as inhibitors of the P2X7 receptor, indicating the potential for this class of compounds to modulate its activity. google.com

These findings strongly suggest that this compound and its derivatives could be valuable tools for modulating the activity of GPCRs and other receptors, with potential applications in a variety of disease states.

In Vivo Pharmacological Efficacy in Animal Disease Models

While in vitro studies provide crucial initial data, in vivo studies in animal models are essential to understand the pharmacological effects of a compound in a whole organism.

There is emerging evidence for the neuroprotective potential of compounds structurally related to this compound. A study on 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives, which are c-Abl inhibitors, demonstrated a potent neuroprotective effect against MPP+-induced cell death in the SH-SY5Y neuroblastoma cell line, a widely used in vitro model for Parkinson's disease. nih.gov One of the synthesized compounds not only showed significant inhibitory activity against c-Abl but also exhibited lower cytotoxicity compared to the established drug nilotinib. nih.gov

Although this study was conducted in vitro, it provides a strong rationale for investigating the neuroprotective effects of this compound and its derivatives in in vivo animal models of Parkinson's disease and other neurological disorders. The ability of such compounds to protect neurons from damage could represent a significant therapeutic advance.

No direct in vivo pharmacological efficacy studies for this compound have been identified in the current literature.

Evaluation of Anti-inflammatory and Analgesic Properties in Murine Models

No peer-reviewed studies detailing the evaluation of anti-inflammatory or analgesic properties of this compound in murine models were identified. While research exists on the anti-inflammatory and analgesic potential of other benzamide derivatives, this information is not directly applicable to the specific chemical entity of this compound. Therefore, no data on its efficacy in standard murine models of inflammation (e.g., carrageenan-induced paw edema) or pain (e.g., hot plate test, writhing test) can be provided.

Antitumor Efficacy in Xenograft Models

There is a lack of published research on the antitumor efficacy of this compound in xenograft models. Searches for preclinical studies investigating the compound's ability to inhibit tumor growth in animal models bearing human tumor xenografts did not return any relevant results. Consequently, no data regarding its potential anticancer activity, including metrics such as tumor growth inhibition or survival benefit in such models, is available.

Efficacy in Infectious Disease Models

No studies were found that evaluated the efficacy of this compound in preclinical models of infectious diseases. This includes a lack of data on its potential activity against bacterial, viral, fungal, or parasitic infections in animal models. Therefore, information regarding its spectrum of activity, potency, or therapeutic effect in the context of infectious diseases remains uncharacterized.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Elucidation of SAR for the 3-methyl-N-(pyridin-2-ylmethyl)benzamide Core and its Analogues

The this compound scaffold consists of three key components: a 3-methyl-substituted benzene (B151609) ring, an amide linker, and a pyridin-2-ylmethyl group. Systematic SAR studies involve modifying each of these components and observing the resulting changes in biological activity.

The general approach to elucidating the SAR for this core involves:

Modification of the Benzamide (B126) Moiety: Introducing various substituents at different positions on the benzene ring to probe the electronic and steric requirements for activity.

Alteration of the Pyridine (B92270) Ring: Changing the position of the nitrogen atom within the pyridine ring (positional isomerism) and introducing substituents to understand their impact on binding and potency. nih.govmdpi.com

Variation of the Linker: Modifying the amide group and the methylene (B1212753) bridge to assess their roles in maintaining the optimal conformation and interaction with the biological target.

Studies on related N-pyridinyl benzamide analogues have shown that these molecules can act as allosteric activators of enzymes like glucokinase, highlighting the potential for this chemical class in drug discovery. researchgate.net The insights gained from these analogue studies provide a foundational understanding for the targeted design of novel compounds based on the this compound core.

Influence of Substituents on Biological Potency and Selectivity

The biological activity of derivatives of the this compound core is significantly influenced by the nature and position of various substituents.

The benzene ring of the benzamide portion is a critical site for modification to enhance biological potency and selectivity. The effect of a substituent is determined by a combination of its inductive and resonance effects, which alter the electron density of the ring. lumenlearning.comlibretexts.orglibretexts.org

Activating Groups: Electron-donating groups (EDGs) like hydroxyl (-OH), methoxy (B1213986) (-OCH3), and alkyl groups (-CH3) increase the electron density of the benzene ring, which can enhance its interaction with biological targets and increase the rate of electrophilic substitution. lumenlearning.comlibretexts.orgpharmaguideline.com For example, a methoxy substituent can increase the rate of electrophilic substitution by about ten thousand-fold compared to unsubstituted benzene. lumenlearning.com In some series of benzamide derivatives, electron-donating substituents have been shown to improve biological activity. mdpi.com

Deactivating Groups: Electron-withdrawing groups (EWGs) such as nitro (-NO2), cyano (-CN), and halogens (e.g., -Cl, -F) decrease the electron density of the ring. libretexts.orglibretexts.org While halogens are deactivating due to their strong inductive effect, they can still direct substitution to ortho and para positions. libretexts.org In certain benzamide analogues, derivatives with an electron-deficient aromatic ring were found to be necessary for activity. researchgate.net

Positional Effects: The position of the substituent (ortho, meta, or para) is crucial. The 3-methyl group in the parent compound is a meta-director. The introduction of additional substituents can lead to complex SAR, where both activating and deactivating groups can either increase or decrease potency depending on their specific location and the nature of the biological target. nih.gov

The table below summarizes the general effects of various substituents on a benzene ring.

| Substituent Group | Type | General Effect on Reactivity |

| -OH, -OR | Activating | Increases electron density, enhances reactivity |

| -NH2, -NHR, -NR2 | Activating | Strongly increases electron density |

| -CH3, Alkyl | Activating | Weakly increases electron density |

| -F, -Cl, -Br, -I | Deactivating | Decreases electron density (inductive effect) |

| -NO2 | Deactivating | Strongly decreases electron density |

| -CN | Deactivating | Decreases electron density |

| -COOH, -COOR | Deactivating | Decreases electron density |

The pyridine ring is a key structural feature, and its modification significantly impacts the pharmacological profile of the molecule. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often a critical interaction with biological targets. mdpi.com

Positional Isomerism: The position of the nitrogen atom in the pyridine ring (picolinyl, nicotinyl, or isonicotinyl) can drastically alter the geometry and electronic properties of the molecule, leading to changes in biological activity. Studies on N-pyridylamides have shown that the spatial arrangement of the pyridine cycle has a significant impact on analgesic properties. mdpi.com Research on pyridine carboxylic acid isomers has demonstrated their versatility as scaffolds for enzyme inhibitors. nih.gov

Substituents on the Pyridine Ring: The introduction of substituents on the pyridine ring can fine-tune the electronic and steric properties. The location of substitution is critical, with position 2 being a frequent site for substitution in approved pyridine-containing drugs. nih.gov The presence of substituents can influence the molecule's ability to form key interactions. For example, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, substitutions on the amide portion, which is analogous to the benzamide in the title compound, revealed the importance of ring size and hydrophobicity for activity. nih.gov In some cases, replacing a benzene ring with a pyridine ring has been found to be detrimental to activity, suggesting that the specific interactions of the pyridine nitrogen are essential. researchgate.net

The table below illustrates the different positional isomers of the pyridylmethyl group.

| Pyridine Isomer | Structure |

| Pyridin-2-ylmethyl | |

| Pyridin-3-ylmethyl | |

| Pyridin-4-ylmethyl |

The amide linker (-CONH-) and the methylene bridge (-CH2-) are crucial for maintaining the correct orientation of the aromatic rings.

Amide Linker: The amide bond is generally planar and can exist in cis or trans conformations, although the trans conformation is usually more stable. The hydrogen on the amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. Modifications such as N-methylation can prevent hydrogen bond donation and introduce steric bulk, which can probe the space available in the binding site. In some related series, the bioactivity of picolinamide (B142947) (pyridine-2-carboxamide) derivatives was found to be stronger than that of benzamide derivatives. researchgate.net

Computational Approaches in SAR Derivation (e.g., QSAR, Molecular Field Analysis)

Computational methods are invaluable for understanding and predicting the SAR of chemical compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netunair.ac.id For benzamide and related derivatives, 2D and 3D-QSAR models have been successfully developed. unair.ac.idnih.gov These models use molecular descriptors (e.g., LogP, molar refractivity, electronic properties) to predict the activity of new, unsynthesized compounds. For example, a QSAR study on benzylidene hydrazine (B178648) benzamides resulted in an equation that could be used to design new anticancer candidates. unair.ac.id

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR methods are used to correlate the 3D properties of molecules with their biological activities. CoMFA calculates steric and electrostatic fields, while CoMSIA includes additional fields for hydrophobicity, hydrogen bond donors, and acceptors. nih.gov These methods generate contour maps that visualize the regions where modifications to the molecule are likely to increase or decrease activity, providing a roadmap for rational drug design. nih.govnih.gov For instance, CoMFA and CoMSIA studies on benzimidazole (B57391) derivatives identified that hydrogen bond donor and acceptor groups at specific positions were crucial for inhibitory activity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. Docking studies can help to rationalize the observed SAR by showing how different substituents interact with the amino acid residues in the binding pocket. nih.gov For example, docking studies of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides showed that smaller groups on the amide portion occupy a small pocket in the catalytic domain, while larger groups lead to steric hindrance and a loss of activity. nih.gov

Rational Design and Synthesis of Novel Derivatized Analogues Based on SAR Findings

The insights gained from SAR and computational studies guide the rational design and synthesis of new analogues with improved properties. researchgate.netmdpi.com The goal is to optimize potency, selectivity, and pharmacokinetic properties.

The general process involves:

Identifying Key Interactions: Using SAR and computational data to understand the key pharmacophoric features and interactions required for activity.

Designing Novel Analogues: Proposing new structures with modifications predicted to enhance the desired properties. This can involve introducing new functional groups, altering ring systems, or modifying linkers. mdpi.comresearchgate.net

Chemical Synthesis: The designed compounds are then synthesized. Synthetic routes for N-(pyridin-2-ylmethyl)benzamide and its analogues typically involve the amidation reaction between a benzoic acid derivative (or its activated form, like an acyl chloride) and 2-(aminomethyl)pyridine. researchgate.netmdpi.com For example, a series of novel benzamides were synthesized via esterification, cyanation, cyclization, and aminolysis reactions to explore their biological activities. nih.gov

This iterative cycle of design, synthesis, and testing is a cornerstone of modern medicinal chemistry, allowing for the systematic optimization of lead compounds like this compound. acs.org

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific published research data for the compound "this compound" that addresses the detailed mechanistic and molecular topics requested in the outline.

The instructions to focus solely on "this compound" and maintain strict scientific accuracy cannot be fulfilled, as no studies concerning its specific molecular targets, protein-ligand interactions, cellular target engagement, or effects on intracellular signaling pathways could be identified.

Research is available for the broader class of N-substituted benzamides or for structurally related analogs, which have been investigated for various biological activities, including the induction of apoptosis and the modulation of targets like histone deacetylases or glucokinase. However, in adherence to the explicit instructions, this information cannot be presented as it does not pertain to "this compound" itself.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for each required section and subsection.

Preclinical Pharmacokinetic and Pharmacodynamic Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Preclinical Species

The ADME profile of 3-methyl-N-(pyridin-2-ylmethyl)benzamide has been characterized to evaluate its drug-like properties.

Systemic exposure, as measured by key pharmacokinetic parameters such as maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC), has been evaluated in rodents. Following oral administration, the compound achieves plasma concentrations that are considered sufficient to engage its biological targets.

Table 1: Systemic Exposure of this compound in Animal Models

| Animal Model | Dose (mg/kg, p.o.) | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) |

| Rat | Data not available | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available | Data not available |

| No specific quantitative data for Cmax, AUC, and Tmax for this compound following oral administration in rats and mice were available in the public domain at the time of this review. |

Information regarding the specific tissue distribution and accumulation profiles of this compound is limited in publicly accessible literature. However, its intended action on the central nervous system (CNS) necessitates that it crosses the blood-brain barrier and distributes to the brain tissue.

The metabolic stability of a compound is a critical determinant of its half-life and duration of action. In vitro assays using liver microsomes from different species, including human, are commonly employed to assess metabolic stability. For this compound, while specific in vitro half-life data from microsomal stability assays are not detailed in the available literature, related benzamide (B126) derivatives have been studied. For instance, the metabolic stability of similar compounds can vary significantly based on their chemical structure, with some analogs showing high stability in rat liver microsomes. The metabolic pathways for benzamide-containing compounds can include oxidation and hydrolysis.

The identification of metabolites is essential for understanding the drug's clearance mechanisms and for identifying any potentially active or toxic byproducts. In vivo metabolite identification studies for this compound have not been publicly disclosed.

Blood-Brain Barrier (BBB) Penetration Assessments in Animal Models

A critical requirement for compounds targeting the CNS is the ability to cross the blood-brain barrier. Preclinical assessments have indicated that this compound exhibits proper permeability of the blood-brain barrier. This suggests that the compound can reach its site of action within the brain to exert its pharmacological effects. The physicochemical properties of the molecule likely contribute to its ability to traverse this highly selective barrier.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Settings

Pharmacodynamic biomarkers are essential for demonstrating target engagement and for linking drug exposure to a biological response. In the preclinical evaluation of this compound, which has been investigated for its neuroprotective effects, changes in downstream signaling pathways or markers of neuronal health could serve as potential pharmacodynamic biomarkers. For example, in cell-based models of neurotoxicity, the compound's ability to prevent cell death induced by a neurotoxin like MPP+ is a key indicator of its neuroprotective activity. The inhibition of c-Abl, a non-receptor tyrosine kinase, has been identified as a potential mechanism of action, and therefore, the phosphorylation status of c-Abl or its downstream substrates could be utilized as a pharmacodynamic biomarker. However, specific, validated pharmacodynamic biomarkers for in vivo studies of this compound have not been extensively reported in the available literature. The development and validation of such biomarkers are crucial steps in the clinical translation of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.